molecular formula C18H20N2O5S B463964 N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide CAS No. 332039-77-7

N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide

Numéro de catalogue B463964
Numéro CAS: 332039-77-7
Poids moléculaire: 376.4g/mol
Clé InChI: WBYAGEJSHNRQAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). HDACi are a group of compounds that have been extensively studied for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. MS-275 has been shown to have potent anticancer activity, and its mechanism of action has been extensively studied in different cancer cell lines and animal models.

Mécanisme D'action

The mechanism of action of MS-275 involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene transcription. HDAC inhibitors such as MS-275 block the activity of HDACs, leading to the accumulation of acetylated histones and the activation of gene transcription. MS-275 also affects the acetylation status of non-histone proteins, such as transcription factors and signaling molecules, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects
MS-275 has been shown to have various biochemical and physiological effects in cancer cells. It induces the expression of tumor suppressor genes, such as p21 and p27, and inhibits the expression of oncogenes, such as c-Myc and Bcl-2. MS-275 also affects the expression of genes involved in DNA repair, cell cycle regulation, and apoptosis. In addition, MS-275 has been shown to modulate the immune system by regulating the expression of cytokines and chemokines.

Avantages Et Limitations Des Expériences En Laboratoire

MS-275 has several advantages as a research tool. It is a potent and selective HDAC inhibitor, and it has been extensively studied in various cancer cell lines and animal models. MS-275 is commercially available, and its synthesis method is well-established. However, MS-275 also has some limitations. It has been shown to have off-target effects on non-HDAC proteins, and its toxicity profile is not well-established. In addition, MS-275 has poor solubility in water, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for the research on MS-275. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammation. Another direction is to develop new HDAC inhibitors that are more potent and selective than MS-275. In addition, the development of MS-275 analogs with improved solubility and toxicity profiles could enhance its potential as a therapeutic agent. Finally, the combination of MS-275 with other anticancer agents could improve its efficacy and reduce its toxicity.

Méthodes De Synthèse

The synthesis of MS-275 involves the reaction of 4-(4-morpholinylsulfonyl)aniline with 2-phenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, and the product is obtained after purification by column chromatography. The synthesis of MS-275 is a well-established method, and the compound is commercially available from various chemical suppliers.

Applications De Recherche Scientifique

MS-275 has been extensively studied for its potential therapeutic applications in cancer. It has been shown to have potent anticancer activity in various cancer cell lines, including leukemia, lymphoma, breast cancer, lung cancer, and colon cancer. MS-275 induces cell cycle arrest, apoptosis, and differentiation in cancer cells, and it also inhibits angiogenesis and metastasis. MS-275 has been tested in preclinical models of cancer, and it has shown promising results in reducing tumor growth and improving survival rates.

Propriétés

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c21-18(14-25-16-4-2-1-3-5-16)19-15-6-8-17(9-7-15)26(22,23)20-10-12-24-13-11-20/h1-9H,10-14H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYAGEJSHNRQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.